molecular formula C22H24ClN5O4 B11464818 Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11464818
M. Wt: 457.9 g/mol
InChI Key: VMVYYJIBFLCEOM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a combination of pyridazine, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

    Formation of 6-chloropyridazin-3-yl piperidine: This intermediate is synthesized through the reaction of 6-chloropyridazine with piperidine under controlled conditions.

    Coupling with 2,5-dioxopyrrolidin-1-yl benzoate: The intermediate is then coupled with 2,5-dioxopyrrolidin-1-yl benzoate using appropriate coupling reagents and catalysts to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyridazine and piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridazin-3-yl)piperidin-4-ol
  • 1-(6-chloropyridazin-3-yl)piperidin-4-one

Uniqueness

Ethyl 4-(3-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups and, consequently, the associated properties.

Properties

Molecular Formula

C22H24ClN5O4

Molecular Weight

457.9 g/mol

IUPAC Name

ethyl 4-[3-[[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H24ClN5O4/c1-2-32-22(31)14-3-5-16(6-4-14)28-20(29)13-17(21(28)30)24-15-9-11-27(12-10-15)19-8-7-18(23)25-26-19/h3-8,15,17,24H,2,9-13H2,1H3

InChI Key

VMVYYJIBFLCEOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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